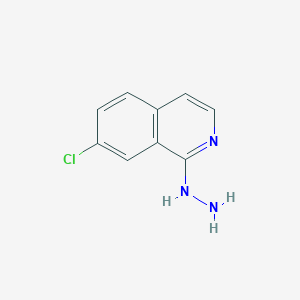![molecular formula C16H27NO3 B13683026 Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-oxospiro[55]undecan-9-yl)carbamate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[55]undecane ring system, which is a bicyclic structure where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-oxospiro[55]undecan-9-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds .
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has a smaller spirocyclic ring system and different functional groups.
Tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate: This compound has a similar spirocyclic structure but with an azaspiro moiety instead of an oxospiro moiety.
Uniqueness
Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carbamate groups.
Propiedades
Fórmula molecular |
C16H27NO3 |
|---|---|
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-4-8-16(9-5-12)10-6-13(18)7-11-16/h12H,4-11H2,1-3H3,(H,17,19) |
Clave InChI |
PUNJFXDZFBODIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)

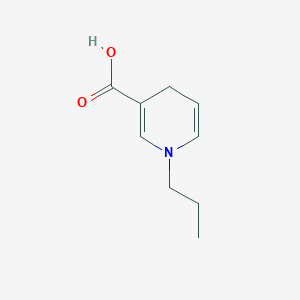

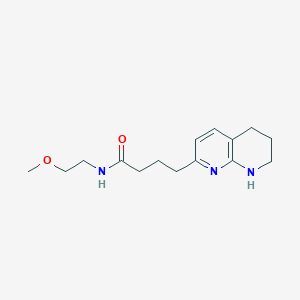
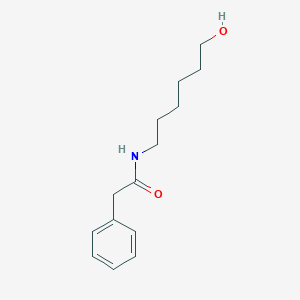

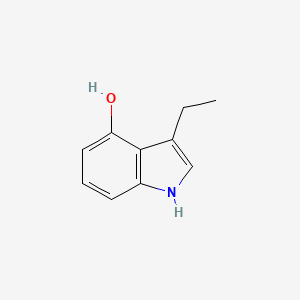
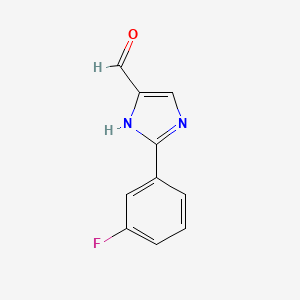
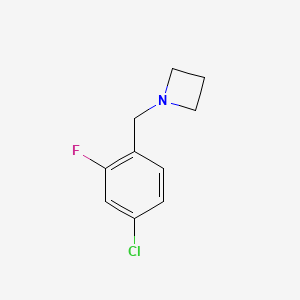
![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
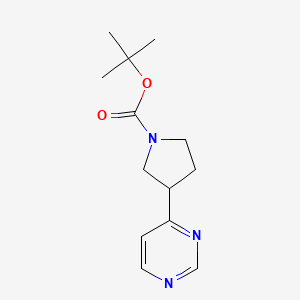
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
